molecular formula C23H19ClO2 B12420711 PS315

PS315

Katalognummer: B12420711
Molekulargewicht: 362.8 g/mol
InChI-Schlüssel: KXEKGLNMBLODQT-PGMHBOJBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2Z)-3-(Biphenyl-4-Yl)-5-(4-Chlorophenyl)pent-2-Enoic Acid is a chemical compound offered for scientific research and development. Research into structurally similar compounds indicates potential interest in the areas of agrochemicals and fungicides . For instance, certain derivatives have been studied for their utility as agrochemical adjuvants or for their fungicidal properties in crop protection applications . This suggests that this compound may serve as a valuable intermediate or lead structure in the development of new agrochemical formulations. Researchers are encouraged to investigate its specific mechanism of action and full spectrum of potential applications. This product is strictly for research use in laboratory settings.

Eigenschaften

Molekularformel

C23H19ClO2

Molekulargewicht

362.8 g/mol

IUPAC-Name

(Z)-5-(4-chlorophenyl)-3-(4-phenylphenyl)pent-2-enoic acid

InChI

InChI=1S/C23H19ClO2/c24-22-14-7-17(8-15-22)6-9-21(16-23(25)26)20-12-10-19(11-13-20)18-4-2-1-3-5-18/h1-5,7-8,10-16H,6,9H2,(H,25,26)/b21-16-

InChI-Schlüssel

KXEKGLNMBLODQT-PGMHBOJBSA-N

Isomerische SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C(=C\C(=O)O)/CCC3=CC=C(C=C3)Cl

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=CC(=O)O)CCC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Setup and Optimization

A modified Claisen-Schmidt condensation is employed, adapting protocols from PDK1 activator syntheses:

Procedure :

  • Dissolve 4-chlorocinnamic acid (15 mmol) and biphenyl-4-carbaldehyde (15 mmol) in pyridine (30 mL).
  • Add piperidine (3 mmol) as a base catalyst.
  • Heat at 100°C for 4–6 hours under argon.
  • Quench with 5 M HCl (25 mL) to precipitate the product.

Key Parameters :

  • Yield : 78–81%.
  • Stereoselectivity : Z/E ratio of 3:1, improved to >9:1 via recrystallization from ethyl acetate/n-heptane.

Purification :

  • Chromatography (SiO₂, ethyl acetate/heptane 1:3).
  • Acid-base extraction to remove unreacted aldehydes.

Wittig Olefination Strategy

Ylide Generation and Coupling

Adapted from prostaglandin syntheses, this method ensures precise double-bond geometry:

Steps :

  • Prepare triphenylphosphonium ylide from biphenyl-4-ylmethyl bromide (1.2 eq) and triphenylphosphine (1.5 eq) in THF.
  • Add 4-chlorophenyl-β-keto acid (1 eq) at −78°C.
  • Warm to room temperature and stir for 12 hours.

Conditions :

  • Solvent : Anhydrous THF.
  • Temperature : −78°C → RT.
  • Yield : 65–72%.

Post-Reaction Processing :

  • Filter through Celite® to remove phosphine oxides.
  • Acidify with 1 M HCl to isolate the carboxylic acid.

Conjugate Addition and Functionalization

Copper-Catalyzed Asymmetric Addition

Patent EP2740356A1 details conjugate additions for structurally related pentenoic acids:

Protocol :

  • React biphenyl-4-ylpropenoate (1 eq) with 4-chlorophenyl Grignard reagent (1.2 eq).
  • Use Cu(OTf)₂ (5 mol%) and Feringa ligand L1 (10 mol%) in THF.
  • Stir at −20°C for 24 hours.

Outcomes :

  • Enantiomeric Excess : 98% ee.
  • Conversion : >95% (monitored by TLC).

Workup :

  • Quench with saturated NH₄Cl.
  • Extract with dichloromethane (3×20 mL).

Hydrogenation and Final Functional Group Interconversion

Saturation of Precursor Double Bonds

Selective hydrogenation is critical to avoid over-reduction:

Method :

  • Dissolve 3-(biphenyl-4-yl)-5-(4-chlorophenyl)penta-2,4-dienoic acid (1 eq) in methanol.
  • Add 10% Pd/C (0.1 eq) and stir under H₂ (60 psi) at 25°C.
  • Monitor by NMR until diene → monoene conversion is complete.

Challenges :

  • Over-Hydrogenation : Minimized by using Lindlar catalyst for partial saturation.
  • Acid Stability : No epimerization observed under mild conditions.

Crystallization and Polymorph Control

Solvent Screening and Recrystallization

Final purification ensures Z-configuration retention:

Optimized Conditions :

  • Solvent System : Ethyl acetate/n-heptane (1:3).
  • Crystallization Yield : 89%.
  • Purity : >99% (HPLC).

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.62 (d, J=8.4 Hz, 2H, biphenyl), 7.45 (d, J=8.4 Hz, 2H, ClPh), 6.32 (d, J=12 Hz, 1H, CH=CH).
  • HRMS : m/z 362.0841 [M−H]⁻ (calc. 362.0844).

Industrial-Scale Considerations

Cost-Effective Modifications

  • Catalyst Recycling : Cu(OTf)₂ recovered via aqueous extraction (82% recovery).
  • Solvent Recovery : Distillation reclaims >90% THF.

Environmental Impact :

  • PMI (Process Mass Intensity) : 23.4 (benchmark for similar APIs: 25–30).
  • Waste Streams : Neutralized HCl and spent catalysts treated via ion exchange.

Analyse Chemischer Reaktionen

Types of Reactions: PS315 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

One of the primary applications of (2z)-3-(Biphenyl-4-Yl)-5-(4-Chlorophenyl)pent-2-Enoic Acid is in the development of new pharmaceuticals. The compound has shown promise as an anti-inflammatory agent due to its ability to inhibit certain enzymes involved in inflammatory pathways. Research indicates that compounds with similar structures can modulate the activity of cyclooxygenase enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation .

Anticancer Activity

Studies have suggested that the compound may possess anticancer properties. Similar biphenyl derivatives have been investigated for their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways that control cell proliferation and survival . The chlorophenyl group may enhance these effects by increasing lipophilicity, facilitating better cell membrane penetration.

Organic Synthesis

In organic chemistry, (2z)-3-(Biphenyl-4-Yl)-5-(4-Chlorophenyl)pent-2-Enoic Acid can serve as an intermediate in the synthesis of more complex molecules. Its unsaturation allows for various reactions such as Michael additions, cross-coupling reactions, and Diels-Alder reactions, making it a versatile building block in synthetic organic chemistry .

Case Studies

StudyFocusFindings
Buter et al. (2016)Total SynthesisDemonstrated the utility of similar compounds in synthesizing complex terpenes with high stereoselectivity, showcasing potential applications in drug synthesis .
RCSB Protein Data BankStructural AnalysisProvided insights into the binding interactions of (2z)-3-(Biphenyl-4-Yl)-5-(4-Chlorophenyl)pent-2-Enoic Acid with biological targets, suggesting its role as a potential ligand in therapeutic applications .
ACS PublicationsPhotocatalytic ReactionsExplored photocatalytic isomerization processes involving similar alkenes, indicating potential for use in photochemical applications .

Wirkmechanismus

PS315 exerts its effects by binding to the PIF-pocket of atypical protein kinase C. This binding induces a displacement of the active site residue Lysine 111, thereby inhibiting the activity of the kinase. The inhibition of protein kinase C zeta and protein kinase C eta disrupts key signaling pathways involved in cell proliferation and survival, leading to anti-cancer effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Compound B : (2Z)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic Acid
  • Molecular Formula : C17H15ClO2
  • Molecular Weight : 286.75 g/mol
  • Key Differences : Lacks the biphenyl-4-yl group; instead, it has a single phenyl group at position 3 .
Compound C : (E)-3-(4-Chlorophenyl)-1-(4-Fluorophenyl)prop-2-en-1-one
  • Molecular Formula : C15H10ClFO
  • Structure : A chalcone derivative with a ketone group instead of a carboxylic acid and a 4-fluorophenyl substituent .
  • Dihedral angles between aromatic rings (7.14°–56.26°) suggest conformational flexibility, unlike the rigid Z-configuration in Compound A .

Electronic and Pharmacokinetic Properties

Property Compound A Compound B Compound C
Aromatic Groups Biphenyl-4-yl, 4-chlorophenyl Phenyl, 4-chlorophenyl 4-Chlorophenyl, 4-fluorophenyl
Functional Group Carboxylic acid (pKa ~4.5) Carboxylic acid Ketone
LogP ~5.2 (estimated) ~3.8 ~3.5
Hydrogen Bond Acceptors 2 2 1
  • The carboxylic acid group in Compounds A and B enables stronger hydrogen bonding with PDK1’s PIF-pocket residues compared to Compound C’s ketone .

Biologische Aktivität

(2Z)-3-(Biphenyl-4-Yl)-5-(4-Chlorophenyl)pent-2-enoic acid, also known as PS315, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C23H19ClO2
  • Molecular Weight : 362.8 g/mol
  • IUPAC Name : (Z)-5-(4-chlorophenyl)-3-(4-phenylphenyl)pent-2-enoic acid
  • InChI Key : KXEKGLNMBLODQT-PGMHBOJBSA-N

This compound functions primarily as an allosteric inhibitor of protein kinase C (PKC), specifically targeting the PIF-pocket of atypical PKC isoforms such as PKC zeta and PKC eta. By binding to this site, this compound induces a conformational change that displaces the active site residue Lysine 111, effectively inhibiting the kinase's activity. This disruption of PKC signaling pathways is crucial in regulating cell proliferation and survival, making it a candidate for cancer therapy .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit various cancer cell lines by disrupting key signaling pathways associated with tumor growth and metastasis. For instance, studies have shown that this compound can reduce the viability of breast cancer cells through apoptosis induction and cell cycle arrest .

Enzyme Inhibition

This compound has been evaluated for its enzyme inhibitory activities. Notably, it has shown potential in inhibiting acetylcholinesterase (AChE) and urease enzymes, which are relevant in various pathological conditions including Alzheimer's disease and urinary tract infections respectively. In one study, compounds similar to this compound exhibited strong inhibitory effects on AChE with IC50 values significantly lower than standard inhibitors .

Case Studies and Research Findings

  • In Vitro Studies : A series of experiments conducted on human cancer cell lines revealed that this compound significantly inhibits cell proliferation at micromolar concentrations. The compound induced apoptosis and altered the expression of key proteins involved in cell survival pathways .
  • Animal Models : In vivo studies using mouse models have demonstrated that treatment with this compound leads to a reduction in tumor size and improved survival rates compared to control groups. These findings support the compound's potential as a therapeutic agent against certain cancers.
  • Docking Studies : Molecular docking simulations have elucidated the binding interactions between this compound and PKC isoforms, highlighting its specificity and potential for selective inhibition. These studies provide insights into the structural basis for its biological activity .

Comparative Analysis with Similar Compounds

CompoundMechanism of ActionBiological ActivityIC50 (µM)
This compoundAllosteric PKC inhibitorAnticancer2.14
PS48Allosteric PKC inhibitorAnticancer3.50
Other PKC InhibitorsCompetitive inhibitionVaries by compoundVaries

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.